![molecular formula C9H14O4 B2707806 3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid CAS No. 2248378-02-9](/img/structure/B2707806.png)
3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid, also known as MEM-3-OH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a derivative of the neurotransmitter glutamate and has been shown to have neuroprotective effects in various studies. In
Mécanisme D'action
The exact mechanism of action of 3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid is not fully understood. However, it is believed to work by modulating the activity of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and excessive activation of glutamate receptors can lead to neuronal damage and cell death. 3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid has been shown to selectively inhibit the activity of certain glutamate receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid has also been shown to have other biochemical and physiological effects. It has been shown to increase the levels of certain antioxidants in the brain, which may contribute to its neuroprotective effects. Additionally, 3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid has been shown to modulate the activity of certain enzymes involved in the metabolism of glutamate, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid in lab experiments is its neuroprotective properties. This makes it a useful tool for studying the mechanisms of neurodegenerative diseases and traumatic brain injury. Additionally, 3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid has been shown to be relatively non-toxic, which makes it a safer alternative to other glutamate receptor modulators. However, one limitation of using 3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid. One area of interest is its potential therapeutic use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid and its effects on glutamate receptors. Finally, research is needed to develop more efficient synthesis methods for 3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid and to improve its solubility in water, which may expand its potential applications in lab experiments.
Méthodes De Synthèse
The synthesis of 3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid involves the reaction of 2-methylcyclopropylmethanol with 3-methoxy-2-oxopropionic acid in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain the final compound.
Applications De Recherche Scientifique
3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid has been extensively studied in scientific research due to its potential therapeutic properties. It has been shown to have neuroprotective effects in various studies, including protecting against oxidative stress and excitotoxicity. Additionally, 3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Propriétés
IUPAC Name |
3-methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-5-3-6(5)4-7(8(10)11)9(12)13-2/h5-7H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFPLMMTYUVAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CC(C(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

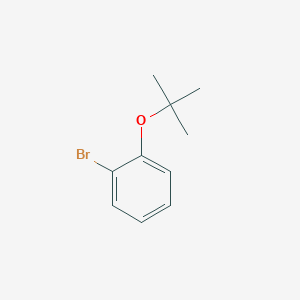
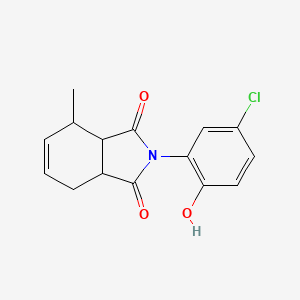

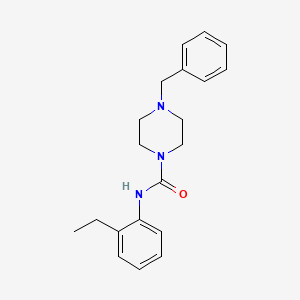
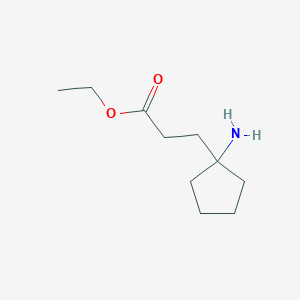
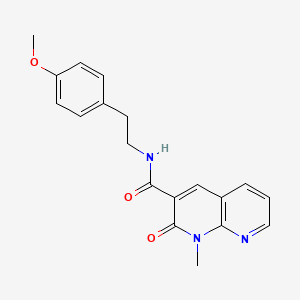
![6-(2,4-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2707731.png)
![3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B2707733.png)
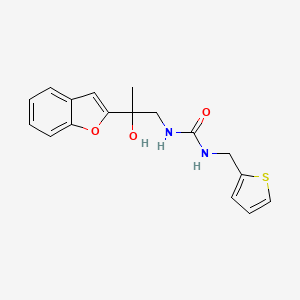
![3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid](/img/structure/B2707737.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2707739.png)

![3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine](/img/structure/B2707743.png)
![tert-butyl 3-[N'-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate](/img/structure/B2707745.png)